Cas no 79868-78-3 ((S)-2-Amino-1,1,3-triphenylpropan-1-ol)

(S)-2-Amino-1,1,3-triphenylpropan-1-ol structure
79868-78-3 structure
Produktname:(S)-2-Amino-1,1,3-triphenylpropan-1-ol
CAS-Nr.:79868-78-3
MF:C21H21NO
MW:303.397545576096
MDL:MFCD02684325
CID:562685
PubChem ID:24879402

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-2-Amino-1,1,3-triphenylpropan-1-ol
    • (2S)-2-amino-1,1,3-triphenylpropan-1-ol
    • (S)-(?)-2-Amino-1,1,3-triphenyl-1-propanol
    • Benzenepropanol, b-amino-a,a-diphenyl-, (bS)-
    • S-2-amino-1,1,3-triphenylpropan-1-ol
    • (S)-(-)-1,1,3-triphenyl-2-aminopropan-1-ol
    • (S)-(-)-2-amino(1,1,3-triphenylpropanol)
    • (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
    • (S)-(-)-2-amino-1,1,3-triphenylpropan-1-ol
    • (S)-1-benzyl-2-hydroxy-2,2-diphenylethylamine
    • (S)-2-Amino-1,1,3-triphenyl-1-propanol
    • (S)-Ph3AlaOH
    • (S)-triphenylalanol
    • 554464_ALDRICH
    • AC1ODYY4
    • AG-H-20150
    • ANW-57434
    • CTK5E7203
    • SureCN1262139
    • (βS)-β-Amino-α,α-diphenylbenzenepropanol (ACI)
    • Benzenepropanol, β-amino-α,α-diphenyl-, (S)- (ZCI)
    • (-)-2-Amino-1,1,3-triphenyl-1-propanol
    • (2S)-2-Amino-2-benzyl-1,1-diphenylethanol
    • (βS)-β-amino-α,α-diphenylbenzenepropanol
    • MDL: MFCD02684325
    • Inchi: 1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1
    • InChI-Schlüssel: KBXBDYRXZGBOIH-FQEVSTJZSA-N
    • Lächelt: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](N)CC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 303.16200
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 320
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • XLogP3: 3.6

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Pulver
  • Schmelzpunkt: 139-144 °C (lit.)
  • PSA: 46.25000
  • LogP: 4.19280
  • Optische Aktivität: [α]20/D −83°, c = 1 in chloroform
  • Löslichkeit: Nicht bestimmt

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26; S36
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • Sicherheitsbegriff:26-36

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S64340-1g
(S)-2-Amino-1,1,3-triphenylpropan-1-ol
79868-78-3 -
1g
¥1488.0 2024-07-15
Key Organics Ltd
AS-63880-100MG
(2S)-2-amino-1,1,3-triphenylpropan-1-ol
79868-78-3 >97%
100mg
£89.83 2025-02-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S853965-1g
(S)-2-Amino-1,1,3-triphenyl-1-propanol
79868-78-3 ≥98%,≥99% e.e.
1g
¥1,077.30 2022-08-31
A2B Chem LLC
AB55853-250mg
(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
79868-78-3 98%;RG
250mg
$60.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-236721-1g
(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol,
79868-78-3
1g
¥1226.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156349-250mg
(S)-2-Amino-1,1,3-triphenylpropan-1-ol
79868-78-3 98%
250mg
¥421.00 2024-07-28
A2B Chem LLC
AB55853-100mg
(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
79868-78-3 98%;RG
100mg
$40.00 2024-04-19
A2B Chem LLC
AB55853-1g
(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
79868-78-3 98%;RG
1g
$120.00 2024-04-19
1PlusChem
1P003CVH-1g
(S)-2-Amino-1,1,3-triphenylpropan-1-ol
79868-78-3 98%;RG
1g
$114.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156349-1g
(S)-2-Amino-1,1,3-triphenylpropan-1-ol
79868-78-3 98%
1g
¥865.00 2024-07-28

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, reflux; 1 h, reflux; reflux → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Enantioselective and Regioselective Friedel-Crafts Alkylation of Pyrroles with Nitroalkenes Catalyzed by a Tridentate Schiff Base-Copper Complex
Guo, Fengfeng; et al, Chemistry - A European Journal, 2011, 17(40), 11127-11130

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  heated; 0.5 h, reflux
1.2 Solvents: Diethyl ether ;  0.5 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Asymmetric Henry reaction catalyzed by a copper tridentate chiral schiff-base complex
Lai, Guoyin; et al, Tetrahedron: Asymmetry, 2008, 19(15), 1813-1819

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Palladium(2+), bis[1,1′-(1S)-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosp… Solvents: Chloroform-d ;  rt
Referenz
Chiral Discrimination by a Binuclear Pd Complex Sensor Using 31P{1H} NMR
Chen, Zhongxiang; et al, Analytical Chemistry (Washington, 2019, 91(22), 14591-14596

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt → 0 °C; 30 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Magnesium Solvents: Diethyl ether
1.3 Solvents: Diethyl ether ;  2 h, reflux; overnight, reflux → rt
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
Efficient resolution of 2-phenyl butyric acid
Afraz, Marcel Cyrus; et al, ARKIVOC (Gainesville, 2004, (2), 64-71

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  0 °C; 16 h, rt
2.1 Solvents: Diethyl ether ;  0 °C; 24 h, rt
Referenz
Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines
Nomura, Miku; et al, RSC Advances, 2023, 13(6), 3715-3722

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  -30 °C → rt; 2 h, reflux
1.2 Solvents: Tetrahydrofuran
Referenz
The use of bifunctional catalyst systems in the asymmetric addition of alkynylzinc to aldehydes
Kang, Yong-Feng; et al, Tetrahedron: Asymmetry, 2004, 15(19), 3155-3159

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Referenz
Total Synthesis of the Marine Macrolide Amphidinolide F
Ferrie, Laurent; et al, Organic Letters, 2018, 20(11), 3192-3196

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 4 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Magnesium Solvents: Diethyl ether ;  heated; 0.5 h, reflux
2.2 Solvents: Diethyl ether ;  0.5 h, reflux; reflux → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Asymmetric Henry reaction catalyzed by a copper tridentate chiral schiff-base complex
Lai, Guoyin; et al, Tetrahedron: Asymmetry, 2008, 19(15), 1813-1819

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
2.1 Solvents: Diethyl ether ;  rt; 18 h, 60 °C
2.2 Reagents: Water ;  cooled
Referenz
Catalytic enantioselective Steglich rearrangements using chiral N-heterocyclic carbenes
Campbell, Craig D.; et al, Tetrahedron: Asymmetry, 2011, 22(7), 797-811

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
Asymmetric synthesis using chirally modified borohydrides. Part 4. Enantioselective reduction of ketones and oxime ethers with the reagent prepared from borane and polymer-supported (S)-(-)-2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol
Itsuno, Shinichi; et al, Journal of the Chemical Society, 1985, (12), 2615-19

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt → 0 °C; reflux; 2 h
2.1 0 °C; overnight, reflux
Referenz
Ligand-enabled Ni-catalysed enantioconvergent intermolecular Alkyl-Alkyl cross-coupling between distinct Alkyl halides
Zhao, Wen-Tao ; et al, Nature Communications, 2023, 14(1),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 4 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
2.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, reflux; 1 h, reflux; reflux → 0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 2 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Enantioselective and Regioselective Friedel-Crafts Alkylation of Pyrroles with Nitroalkenes Catalyzed by a Tridentate Schiff Base-Copper Complex
Guo, Fengfeng; et al, Chemistry - A European Journal, 2011, 17(40), 11127-11130

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride
2.1 Solvents: Diethyl ether
Referenz
Redox Enantioselective Catalysis: Generation and Reactivity of Oxo-Radical Anions through Chiral Titanium Complexes
Courmarcel, James, 2003, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
1.2 8 h, cooled
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Synthesis of chiral amino alcohol palladium(II) complexes
Bai, Haiyu; et al, Huagong Shikan, 2008, 22(3), 5-6

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols
Itsuno, Shinichi; et al, Journal of the Chemical Society, 1985, (10), 2039-44

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  24 h, reflux
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ,  Water
Referenz
Development of small focused libraries of supported amino alcohols as an efficient strategy for the optimization of enantioselective heterogeneous catalysts for the ZnEt2 addition to benzaldehyde
Isabel Burguete, M.; et al, Tetrahedron, 2003, 59(10), 1797-1804

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 10 min, 0 °C
2.1 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Referenz
Amphidinolides F and C2: An Odyssey in Total Synthesis
Ferrie, Laurent; et al, Journal of Organic Chemistry, 2022, 87(2), 1110-1123

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  24 h, 65 °C
1.2 Solvents: Methanol ,  Water
2.1 Solvents: Tetrahydrofuran ;  24 h, reflux
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ,  Water
Referenz
Development of small focused libraries of supported amino alcohols as an efficient strategy for the optimization of enantioselective heterogeneous catalysts for the ZnEt2 addition to benzaldehyde
Isabel Burguete, M.; et al, Tetrahedron, 2003, 59(10), 1797-1804

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  rt; 18 h, 60 °C
1.2 Reagents: Water ;  cooled
Referenz
Catalytic enantioselective Steglich rearrangements using chiral N-heterocyclic carbenes
Campbell, Craig D.; et al, Tetrahedron: Asymmetry, 2011, 22(7), 797-811

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Solvents: Water
Referenz
A useful modification of the Evans auxiliary. 4-Isopropyl-5,5-diphenyloxazolidin-2-one
Hintermann, Tobias; et al, Helvetica Chimica Acta, 1998, 81(11), 2093-2126

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 10 min, 0 °C
1.3 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Referenz
Amphidinolides F and C2: An Odyssey in Total Synthesis
Ferrie, Laurent; et al, Journal of Organic Chemistry, 2022, 87(2), 1110-1123

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Referenz
Amphidinolides F and C2: An Odyssey in Total Synthesis
Ferrie, Laurent; et al, Journal of Organic Chemistry, 2022, 87(2), 1110-1123

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  0 °C; overnight, rt
Referenz
Asymmetric Epoxidation of Chalcones Promoted by Chiral Schiff Bases and Amino Alcohols
Shen, Tianhua; et al, Journal of the Chemical Society of Pakistan, 2013, 35(5), 1356-1360

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
Redox Enantioselective Catalysis: Generation and Reactivity of Oxo-Radical Anions through Chiral Titanium Complexes
Courmarcel, James, 2003, , ,

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
Referenz
Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex
Shen, Tianhua; et al, Turkish Journal of Chemistry, 2013, 37(6), 966-977

Herstellungsverfahren 26

Reaktionsbedingungen
Referenz
A short synthesis of (S)-α-(diphenylmethyl)alkyl amines from amino acids
O'Hagan, David; et al, Tetrahedron: Asymmetry, 1999, 10(6), 1189-1192

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  10 min, 0 °C
1.3 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Referenz
Total Synthesis of the Marine Macrolide Amphidinolide F
Ferrie, Laurent; et al, Organic Letters, 2018, 20(11), 3192-3196

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
1.2 Solvents: Tetrahydrofuran
Referenz
Preparation and Optimization of Polymer-Supported and Amino Alcohol Based Enantioselective Reagents and Catalysts
Luis, S. V.; et al, Industrial & Engineering Chemistry Research, 2003, 42(24), 5977-5982

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  10 min, 0 °C
2.1 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Referenz
Total Synthesis of the Marine Macrolide Amphidinolide F
Ferrie, Laurent; et al, Organic Letters, 2018, 20(11), 3192-3196

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Raw materials

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Preparation Products

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